molecular formula C10H7ClN4 B1237361 Nch3CCP CAS No. 51337-38-3

Nch3CCP

Cat. No.: B1237361
CAS No.: 51337-38-3
M. Wt: 218.64 g/mol
InChI Key: QVHDUTVOJVFEKE-UHFFFAOYSA-N
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Description

It is a chemical compound that has been studied for its interaction with mitochondrial proteins, particularly cytochrome c oxidase . This compound is known for its role as a protonophore, which means it can transport protons across biological membranes, disrupting the proton gradient and affecting cellular respiration.

Preparation Methods

The synthesis of N-methyl carbonyl cyanide phenylhydrazone involves the reaction of carbonyl cyanide with N-methyl phenylhydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified using recrystallization techniques .

Industrial production methods for N-methyl carbonyl cyanide phenylhydrazone are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive intermediates involved in the synthesis.

Chemical Reactions Analysis

N-methyl carbonyl cyanide phenylhydrazone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert N-methyl carbonyl cyanide phenylhydrazone into different hydrazine derivatives.

    Substitution: The phenylhydrazone group can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-methyl carbonyl cyanide phenylhydrazone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to study the reactivity of hydrazone derivatives.

    Biology: This compound is used to investigate the role of protonophores in disrupting mitochondrial function and cellular respiration.

    Medicine: Research on N-methyl carbonyl cyanide phenylhydrazone has implications for understanding diseases related to mitochondrial dysfunction, such as neurodegenerative diseases and metabolic disorders.

    Industry: It can be used in the development of new materials and chemical processes that require protonophore activity.

Mechanism of Action

The mechanism of action of N-methyl carbonyl cyanide phenylhydrazone involves its ability to act as a protonophore. It transports protons across biological membranes, disrupting the proton gradient essential for ATP synthesis in mitochondria. This disruption leads to a decrease in cellular energy production and can induce cell death. The molecular targets of this compound include cytochrome c oxidase and other mitochondrial proteins involved in the electron transport chain .

Comparison with Similar Compounds

N-methyl carbonyl cyanide phenylhydrazone is similar to other protonophores such as carbonyl cyanide phenylhydrazone (CCCP) and carbonyl cyanide m-chlorophenylhydrazone (CCCP). it has unique properties due to the presence of the N-methyl group, which affects its lipophilicity and binding affinity to mitochondrial proteins. This makes it a valuable tool for studying the specific effects of protonophores on cellular respiration and mitochondrial function .

Similar compounds include:

Properties

CAS No.

51337-38-3

Molecular Formula

C10H7ClN4

Molecular Weight

218.64 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylhydrazinylidene]propanedinitrile

InChI

InChI=1S/C10H7ClN4/c11-9-3-1-8(2-4-9)7-14-15-10(5-12)6-13/h1-4,14H,7H2

InChI Key

QVHDUTVOJVFEKE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNN=C(C#N)C#N)Cl

Canonical SMILES

C1=CC(=CC=C1CNN=C(C#N)C#N)Cl

51337-38-3

Synonyms

4-chlorophenyl-N-methylhydrazonopropanedinitrile
NCH3CCP

Origin of Product

United States

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